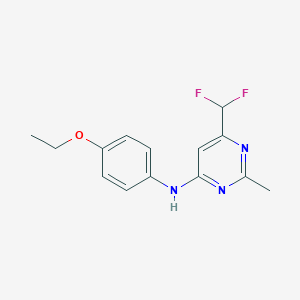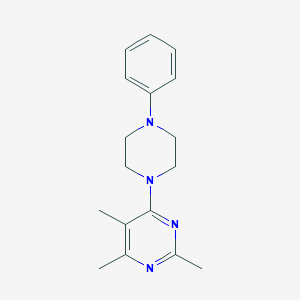![molecular formula C17H21FN4 B6457606 4-[4-(2-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine CAS No. 2549021-85-2](/img/structure/B6457606.png)
4-[4-(2-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[4-(2-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine” is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Molecular Structure Analysis
The structure-activity relationship study of this compound and its analogues showed that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, related compounds have shown inhibitory activity on PARP1 .Wirkmechanismus
Target of Action
The primary target of the compound “4-[4-(2-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine” is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it acts as a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis pathway and the regulation of adenosine function
Pharmacokinetics
The compound’s irreversible and non-competitive inhibition of ents suggests that it may have a prolonged effect in the body .
Result of Action
The primary molecular effect of this compound is the reduction of uridine uptake in ENT1 and ENT2 This can lead to a decrease in nucleotide synthesis and regulation of adenosine function
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4-[4-(2-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of human equilibrative nucleoside transporters (ENTs). These transporters are crucial for the transport of nucleosides across cell membranes, which is essential for nucleotide synthesis and the regulation of adenosine function. The compound has been shown to inhibit both ENT1 and ENT2, with a higher selectivity for ENT2 . The inhibition is non-competitive and irreversible, reducing the maximum velocity (Vmax) of nucleoside uptake without affecting the affinity (Km) of the transporters . This interaction suggests that this compound could be useful in modulating nucleoside levels in various physiological and pathological conditions.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering nucleoside transport, which can impact cell signaling pathways, gene expression, and cellular metabolism. The inhibition of ENT2 by this compound can lead to increased extracellular adenosine levels, which in turn can activate adenosine receptors and modulate various signaling pathways . This can result in changes in gene expression and metabolic flux, potentially affecting cell proliferation, apoptosis, and other cellular functions. Studies have shown that the compound does not affect cell viability or protein expression, indicating its specific action on nucleoside transporters without causing cytotoxicity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with equilibrative nucleoside transporters. The compound binds to a site on the transporters that is distinct from the nucleoside binding site, leading to an irreversible inhibition of transporter function . Molecular docking studies have suggested that the binding site for this compound may differ from that of other conventional inhibitors, providing a unique mechanism of action . This binding results in a reduction of nucleoside transport across the cell membrane, thereby modulating intracellular and extracellular nucleoside levels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions and maintains its inhibitory activity over extended periods . Studies have shown that the inhibitory effect on nucleoside transporters is sustained even after prolonged incubation, indicating that the compound does not degrade rapidly . Long-term exposure to the compound in in vitro studies has not shown any adverse effects on cell viability or function, suggesting its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits nucleoside transport without causing significant toxicity . At higher doses, there may be threshold effects where the compound’s inhibitory action becomes more pronounced, potentially leading to adverse effects . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity. Animal studies have shown that the compound can be administered safely within a specific dosage range, providing a basis for further pharmacological evaluation .
Metabolic Pathways
This compound is involved in metabolic pathways related to nucleoside transport and metabolism. The compound interacts with equilibrative nucleoside transporters, affecting the transport and availability of nucleosides for nucleotide synthesis . This interaction can influence metabolic flux and the levels of various metabolites involved in nucleotide metabolism. The compound’s effect on adenosine levels can also impact metabolic pathways regulated by adenosine receptors, further modulating cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily through its interaction with equilibrative nucleoside transporters . The compound’s binding to these transporters facilitates its uptake and distribution within cells, where it exerts its inhibitory effects . The distribution of the compound within tissues is influenced by the expression levels of nucleoside transporters, with higher expression leading to greater accumulation of the compound . This selective distribution can enhance the compound’s therapeutic efficacy by targeting specific tissues or cell types.
Subcellular Localization
The subcellular localization of this compound is primarily associated with its interaction with nucleoside transporters on the cell membrane . The compound does not appear to be internalized significantly within cells, as its primary site of action is on the cell surface . This localization allows the compound to effectively inhibit nucleoside transport without affecting intracellular processes directly. The specific targeting of cell membrane transporters ensures that the compound exerts its effects where nucleoside transport is most critical .
Eigenschaften
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4/c1-12-13(2)19-14(3)20-17(12)22-10-8-21(9-11-22)16-7-5-4-6-15(16)18/h4-7H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMYSDHSNDPUNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=CC=CC=C3F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(difluoromethyl)-2-methyl-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine](/img/structure/B6457524.png)
![6-(difluoromethyl)-2-methyl-N-[2-(methylsulfanyl)phenyl]pyrimidin-4-amine](/img/structure/B6457530.png)

![4-[4-(3-methoxyphenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine](/img/structure/B6457540.png)
![4-[4-(2-methoxyphenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine](/img/structure/B6457556.png)
![3-phenyl-1-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B6457563.png)
![4-tert-butyl-2-cyclopropyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6457571.png)
![4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-tert-butyl-2-cyclopropylpyrimidine](/img/structure/B6457577.png)

![4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine](/img/structure/B6457581.png)
![3-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6457595.png)
![N-methyl-N-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-yl)methanesulfonamide](/img/structure/B6457624.png)
![3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6457626.png)

